N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Description
Properties
IUPAC Name |
N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-14(15-11-5-2-1-3-6-11)16-12-7-4-8-13(16)10-9-12/h1-7,12-13H,8-10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTFPDMWMHVCGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information or through desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, with specific reaction conditions tailored to optimize yield and purity .
Chemical Reactions Analysis
N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a key intermediate in the synthesis of various bioactive molecules. In biology, it is studied for its potential as a neurotransmitter re-uptake inhibitor, which could have implications for the treatment of neurological disorders . In medicine, its unique structure and biological activity make it a candidate for drug development .
Mechanism of Action
The mechanism of action of N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide involves its interaction with molecular targets such as monoamine neurotransmitter transporters. By inhibiting the re-uptake of neurotransmitters like dopamine, serotonin, and noradrenaline, it can modulate synaptic transmission and potentially alleviate symptoms of neurological disorders .
Comparison with Similar Compounds
Structural Modifications and Pharmacological Activity
The pharmacological profile of azabicyclo[3.2.1]octene derivatives varies significantly with substituent type and position. Key analogs include:
8-Methyl-8-azabicyclo[3.2.1]oct-2-ene Derivatives
- Example: (1R,5S)-2-[3-Amino-1,2,4-oxadiazol-5-yl]-8-methyl-8-azabicyclo[3.2.1]oct-2-ene [(1R,5S)-17].
- Activity : Exhibits binding constants of 2.04 × 10⁻⁶ M in rat heart and brain, making it the most potent muscarinic agonist in its class .
- Comparison : The methyl group at the 8-position enhances metabolic stability, while the oxadiazolyl group at C-2 contributes to receptor affinity. In contrast, the phenyl carboxamide in the target compound may improve solubility or alter target selectivity.
3-Substituted Derivatives
- Example : 3-Phenyl-8-azabicyclo[3.2.1]oct-2-ene hydrochloride.
- Structure : Phenyl group at C-3 (vs. C-8 carboxamide in the target compound).
- Properties : Molecular weight = 221.73 g/mol; lower polarity due to lack of carboxamide .
Sulfone and Sulfonyloxy Derivatives
- Example : 8-sec-Butyl-2-(p-tolylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene.
- Synthesis : Prepared via nucleophilic substitution of sulfones with amines (e.g., sec-butylamine) .
- Impact : Sulfonyl groups increase electron-withdrawing effects, which may enhance stability but reduce bioavailability compared to carboxamide .
Key Observations:
- Substituent Position : Activity shifts from muscarinic agonism (C-2 substituents) to reuptake inhibition (C-8 carboxamide) .
- Electron-Donating vs. Withdrawing Groups : Carboxamide and sulfonyl groups alter solubility and target engagement.
Physicochemical Properties
- Molecular Weight : Derivatives range from 221.73 g/mol (3-phenyl analog) to ~455 g/mol (complex esters) .
- Solubility : Carboxamide groups enhance water solubility compared to hydrocarbons (e.g., 8-methyl or 3-phenyl derivatives) .
- Stereochemistry : (1R,5S) configurations (e.g., (1R,5S)-17) show higher activity than racemic mixtures, emphasizing the importance of chirality .
Biological Activity
N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide is a compound with significant biological activity, particularly as a neurotransmitter reuptake inhibitor. This detailed article will explore its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Overview of the Compound
This compound is classified within the tropane alkaloid family, known for their diverse pharmacological effects. The compound's molecular formula is with a molecular weight of 228.29 g/mol . The structural features of this compound contribute to its unique biological activities, particularly in modulating neurotransmitter systems.
The primary mechanism of action involves the inhibition of monoamine neurotransmitter reuptake, specifically targeting dopamine, serotonin, and norepinephrine transporters. By blocking these transporters, this compound increases the availability of these neurotransmitters in the synaptic cleft, thereby enhancing synaptic transmission and potentially alleviating symptoms associated with various neurological disorders .
Neurotransmitter Reuptake Inhibition
Research indicates that this compound exhibits potent inhibitory effects on the reuptake of key neurotransmitters:
| Neurotransmitter | Reuptake Inhibition | Therapeutic Implications |
|---|---|---|
| Serotonin | High | Depression, anxiety disorders |
| Dopamine | Moderate | Attention Deficit Hyperactivity Disorder (ADHD), addiction |
| Norepinephrine | Moderate | Depression, anxiety disorders |
This compound has been studied for its potential applications in treating conditions such as depression, anxiety disorders, ADHD, and other mood-related disorders due to its ability to modulate neurotransmitter levels effectively .
Case Studies and Research Findings
- Antidepressant Activity : A study demonstrated that compounds similar to N-phenyl-8-azabicyclo[3.2.1]oct-2-ene derivatives showed significant antidepressant-like effects in animal models by increasing serotonin levels through reuptake inhibition .
- Opioid Receptor Interaction : Another investigation highlighted that certain derivatives exhibited high affinity for delta opioid receptors while selectively avoiding micro opioid receptors, suggesting a complex interaction that could be leveraged for pain management without the typical side effects associated with opioid use .
- Cognitive Enhancement : There are indications that this compound may enhance cognitive functions by improving dopaminergic signaling, which is crucial for learning and memory processes .
Comparative Analysis with Similar Compounds
This compound can be compared with other tropane alkaloids such as scopolamine and atropine:
| Compound | Primary Action | Therapeutic Use |
|---|---|---|
| N-phenyl... | Monoamine reuptake inhibition | Depression, anxiety |
| Scopolamine | Anticholinergic | Motion sickness, muscle spasms |
| Atropine | Anticholinergic | Bradycardia, ophthalmic procedures |
While all these compounds interact with neurotransmitter systems, their specific actions and therapeutic uses vary significantly due to their distinct structural features and mechanisms of action .
Q & A
What are the key synthetic strategies for N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide, and how can stereochemical purity be ensured?
Methodological Answer:
The synthesis typically involves constructing the azabicyclo[3.2.1]octane core via intramolecular cyclization, followed by carboxamide functionalization. A common approach utilizes nucleophilic substitution or Buchwald-Hartwig coupling for aryl group introduction (e.g., phenyl). To ensure stereochemical integrity:
- Chiral auxiliaries : Use tert-butyl carbamate (Boc) protecting groups to direct regioselectivity during ring closure .
- X-ray crystallography : Confirm absolute configuration post-synthesis, as demonstrated for analogous fluorinated derivatives .
- Chiral chromatography : Separate enantiomers using columns like Chiralpak® IA/IB with hexane/isopropanol gradients .
Which spectroscopic and computational methods are optimal for characterizing this compound’s structure and interactions?
Methodological Answer:
- NMR : H and C NMR identify substituent positioning on the bicyclic scaffold. NOESY correlations resolve spatial proximity of phenyl and carboxamide groups .
- Mass spectrometry (HRMS) : Validate molecular formula and detect fragmentation patterns unique to the azabicyclo core .
- Docking studies : Use software like AutoDock Vina to model binding to targets (e.g., serotonin receptors), leveraging crystallographic data from related BIMU analogs .
How do structural modifications (e.g., substituents on the phenyl ring) influence its pharmacological activity?
Advanced SAR Analysis:
- Electron-withdrawing groups (e.g., nitro, fluoro) on the phenyl ring enhance receptor binding affinity but may reduce solubility. For example, a 4-nitro substituent increases selectivity for σ receptors by 12-fold compared to unsubstituted analogs .
- Steric effects : Bulky substituents at the 2-position disrupt binding to the hERG channel, mitigating cardiotoxicity risks .
- Quantitative SAR (QSAR) : Apply MLR (Multiple Linear Regression) models using descriptors like logP and polar surface area to predict blood-brain barrier permeability .
What experimental designs are recommended to resolve contradictions in receptor binding data (e.g., partial vs. full agonism)?
Advanced Experimental Design:
- Functional assays : Compare cAMP accumulation (for GPCRs) and calcium flux assays to distinguish partial agonism (e.g., BIMU-1 analogs) from biased signaling .
- Radioligand displacement : Use H-labeled antagonists (e.g., ketanserin for 5-HT receptors) to quantify binding affinity discrepancies across cell lines .
- Orthogonal validation : Cross-validate in vitro results with ex vivo tissue bath experiments (e.g., guinea pig ileum contraction assays) .
How can enantiomeric separation be achieved, and what are the implications for in vivo studies?
Methodological Answer:
- Kinetic resolution : Use lipase enzymes (e.g., Candida antarctica) to hydrolyze ester intermediates, yielding >99% enantiomeric excess .
- Pharmacokinetic differences : Enantiomers often exhibit divergent metabolic stability. For example, the (R)-enantiomer may show 3-fold higher AUC in rodent plasma due to CYP3A4 resistance .
- In vivo efficacy : Test separated enantiomers in models like forced swim tests (depression) or von Frey filament assays (neuropathic pain) to isolate stereospecific effects .
What strategies mitigate toxicity risks in preclinical development?
Advanced Toxicology Considerations:
- hERG inhibition screening : Use patch-clamp electrophysiology to assess cardiac liability. Introduce 3-methyl groups on the bicyclo core to reduce hERG binding by 40% .
- Metabolite profiling : Identify hepatotoxic metabolites via LC-MS/MS. For example, N-dealkylation products may require structural blocking with fluorine .
- Genotoxicity assays : Conduct Ames tests with TA98 strains to evaluate mutagenic potential of nitro-substituted derivatives .
How can computational modeling guide the optimization of bioavailability?
Advanced Computational Workflow:
- Molecular dynamics (MD) simulations : Predict membrane permeability by simulating compound behavior in lipid bilayers (e.g., CHARMM force fields) .
- Solubility enhancement : Introduce PEG-like spacers or pro-drug strategies (e.g., esterification of the carboxamide) based on COSMO-RS solubility predictions .
- PBPK modeling : Use GastroPlus® to simulate oral absorption and adjust dosing regimens for rodent-to-human scaling .
What are the best practices for validating target engagement in complex biological systems?
Methodological Recommendations:
- Photoaffinity labeling : Incorporate diazirine moieties into the carboxamide group to covalently trap target proteins in live cells, followed by pull-down/MS identification .
- PET tracers : Develop C-labeled analogs for real-time brain penetration studies in non-human primates, referencing protocols for BIMU-8 derivatives .
- CRISPR knockouts : Validate target specificity by comparing activity in wild-type vs. receptor-deficient cell lines (e.g., 5-HT KO models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
